Palmitic monoisopropanolamide, (R)-

Description

Significance of Fatty Acid Derivatives in Cellular Processes

Fatty acids and their derivatives are fundamental to life, participating in a wide range of cellular activities. nih.gov They serve as the primary building blocks of cell membranes, influencing their fluidity and the function of embedded proteins. nih.gov Beyond their structural roles, fatty acids are crucial for energy storage and are precursors to a diverse group of signaling molecules. nih.govfrontiersin.org These signaling molecules, which include eicosanoids, docosanoids, and various lipid amides, are involved in processes such as inflammation, neurotransmission, and metabolic regulation. nih.govfrontiersin.org

Fatty acid derivatives can exert their effects through several mechanisms. They can act as ligands for cell surface receptors, such as G protein-coupled receptors (GPCRs), and nuclear receptors, like peroxisome proliferator-activated receptors (PPARs), thereby directly influencing gene expression. nih.govfrontiersin.organnualreviews.org They can also modulate the activity of enzymes and ion channels. The diversity of their functions underscores the importance of fatty acid metabolism and signaling in maintaining cellular homeostasis. nih.gov

The Role of Chirality in Biological Activity of Amide Compounds

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology. researchgate.net The two mirror-image forms of a chiral molecule are called enantiomers. Biological systems, from enzymes to receptors, are themselves chiral, often leading to stereospecific interactions with other chiral molecules. researchgate.netnih.gov This means that one enantiomer of a compound can have a significantly different biological effect than its counterpart. researchgate.netnih.gov

The amide functional group is a cornerstone of many biologically active molecules, including peptides, proteins, and numerous pharmaceuticals. nih.govrsc.org When an amide compound is chiral, its stereochemistry can be a critical determinant of its biological activity. researchgate.netnih.gov

The differential effects of stereoisomers are most evident in their interactions with biological receptors. A receptor's binding site is a specific three-dimensional pocket, and the "fit" of a ligand is crucial for its activation or inhibition. One enantiomer may bind with high affinity and elicit a strong biological response, while the other may bind weakly or not at all. researchgate.net In some cases, the "inactive" enantiomer can even antagonize the effect of the active one.

This stereoselectivity extends to metabolic pathways as well. Enzymes that metabolize drugs and other xenobiotics are often stereospecific, meaning they will preferentially process one enantiomer over the other. This can lead to differences in the pharmacokinetic profiles of the two enantiomers, affecting their absorption, distribution, metabolism, and excretion.

A classic example of the importance of chirality is the drug thalidomide (B1683933). The (R)-enantiomer possesses sedative properties, while the (S)-enantiomer is teratogenic, causing severe birth defects. This tragic example highlights the critical need to consider stereochemistry in drug design and development.

Rationale for Investigating (R)-Palmitic Monoisopropanolamide

Palmitic monoisopropanolamide is a chiral lipid amide. While the racemic mixture (containing both R and S enantiomers) has been studied, there is a compelling scientific rationale for investigating the specific properties of the (R)-enantiomer. Given the principles of stereospecificity in biological systems, it is highly probable that the (R)- and (S)-enantiomers of palmitic monoisopropanolamide exhibit distinct biological activities.

By isolating and studying (R)-palmitic monoisopropanolamide, researchers can:

Elucidate specific biological targets: Determine which receptors, enzymes, or signaling pathways are preferentially modulated by the (R)-enantiomer.

Uncover novel therapeutic potential: The unique biological activity of the (R)-form could hold promise for specific therapeutic applications that may be obscured when studying the racemic mixture.

Understand structure-activity relationships: Investigating the individual enantiomers provides a clearer understanding of how the three-dimensional structure of the molecule dictates its function.

The focused investigation of (R)-palmitic monoisopropanolamide represents a targeted approach to understanding the nuanced roles of chiral lipid amides in biology, with the potential to reveal new avenues for therapeutic intervention.

Structure

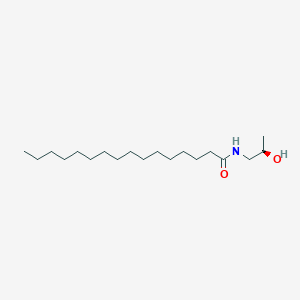

2D Structure

Properties

IUPAC Name |

N-[(2R)-2-hydroxypropyl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18(2)21/h18,21H,3-17H2,1-2H3,(H,20,22)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNMGLLFMPXVFN-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NC[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170886 | |

| Record name | Palmitic monoisopropanolamide, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179951-56-5 | |

| Record name | Palmitic monoisopropanolamide, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179951565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitic monoisopropanolamide, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALMITIC MONOISOPROPANOLAMIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3438DY3589 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Investigation of Biological Activities and Pharmacological Effects of R Palmitic Monoisopropanolamide

Cellular and Molecular Mechanisms of Action

(R)-Palmitic monoisopropanolamide, a derivative of palmitic acid, is implicated in a variety of cellular and molecular processes. The following sections detail its known mechanisms of action, drawing parallels from the extensive research on its parent compound, palmitic acid.

Modulation of Cell Signaling Pathways (e.g., PI3K/Akt, STAT3-NF-κB-IL-10, P53, Bcl-2)

(R)-Palmitic monoisopropanolamide, through its relation to palmitic acid, influences several key signaling pathways that govern cellular functions such as growth, survival, and inflammation.

PI3K/Akt Pathway: Palmitic acid has been shown to inhibit the insulin-induced activation of the PI3K/Akt pathway in neuronal cells. nih.gov This inhibition is linked to the development of insulin (B600854) resistance. nih.gov It blocks the metabolic activation typically induced by insulin and downstream activation of Akt. nih.gov

STAT3-NF-κB-IL-10 Pathway: Palmitic acid can trigger pro-inflammatory responses by activating the NF-κB pathway. nih.govnih.gov This activation is observed in various cell types, including macrophages, and leads to the production of inflammatory cytokines. nih.govresearchgate.net The NF-κB pathway is a crucial component of the cellular response to stressors and pathogens. In macrophages, palmitic acid-induced NF-κB activation leads to increased expression of IP-10, a chemokine involved in inflammatory responses. nih.gov The interplay between STAT3 and NF-κB is critical in modulating inflammation, with STAT3 often playing an anti-inflammatory role through the induction of suppressors of cytokine signaling (SOCS) proteins. nih.govfrontiersin.orgresearchgate.net The IL-10/STAT3 pathway is a major anti-inflammatory cascade, and its activation is essential for controlling the extent and duration of inflammatory responses. nih.gov

p53 and Bcl-2: Palmitic acid can modulate the p53 signaling pathway, a critical regulator of cell cycle and apoptosis. researchgate.netexcli.de In some cancer cells, palmitic acid has been observed to downregulate the expression of p53. researchgate.net The B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis, are also influenced by pathways affected by fatty acids. nih.govnih.gov The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins determines the cell's fate. nih.govresearchgate.net

Table 1: Effects of Palmitic Acid on Cell Signaling Pathways

| Pathway | Effect | Cell Type | Implication |

|---|---|---|---|

| PI3K/Akt | Inhibition of insulin-induced activation nih.gov | Neuronal cells nih.gov | Insulin resistance nih.gov |

| STAT3-NF-κB-IL-10 | Activation of NF-κB nih.govnih.gov | Macrophages nih.govresearchgate.net | Pro-inflammatory response nih.govresearchgate.net |

| p53 | Downregulation of p53 expression researchgate.net | HepG2 cells researchgate.net | Modulation of apoptosis researchgate.net |

| Bcl-2 | Regulation of Bcl-2 family proteins nih.govnih.gov | Various cancer cells nih.gov | Control of apoptosis nih.govresearchgate.net |

Interactions with Specific Receptors or Enzymes (e.g., Toll-like Receptors, Human Topoisomerase 1)

(R)-Palmitic monoisopropanolamide's precursor, palmitic acid, directly interacts with key cellular receptors and enzymes, initiating signaling cascades.

Toll-like Receptors (TLRs): Palmitic acid acts as a ligand for Toll-like receptor 4 (TLR4). nih.govnih.gov This interaction occurs via the TLR4 adaptor protein MD-2 and triggers pro-inflammatory responses in immune cells like dendritic cells and macrophages. researchgate.netnih.gov The binding of palmitic acid to TLR4 induces the secretion of pro-inflammatory cytokines such as IL-1β. nih.gov This interaction is a key mechanism by which saturated fatty acids can contribute to chronic inflammation. nih.gov

Human Topoisomerase 1 (hTOP1): Palmitic acid has been identified as an inhibitor of human topoisomerase 1 (hTOP1), an enzyme crucial for DNA replication and repair. mdpi.comnih.govresearchgate.net It inhibits the enzyme's activity by blocking the DNA religation step of its catalytic cycle. mdpi.comnih.gov This inhibitory action suggests potential therapeutic applications in cancer treatment, as topoisomerase inhibitors are a class of chemotherapy drugs. mdpi.comnih.govmdpi.com

Table 2: Interactions of Palmitic Acid with Receptors and Enzymes

| Target | Interaction | Effect | Significance |

|---|---|---|---|

| Toll-like Receptor 4 (TLR4) | Ligand binding to MD-2 adaptor protein nih.gov | Activation of pro-inflammatory signaling nih.govnih.gov | Contribution to chronic inflammation nih.gov |

| Human Topoisomerase 1 (hTOP1) | Inhibition of catalytic activity mdpi.comnih.govresearchgate.net | Blockade of DNA religation mdpi.comnih.gov | Potential as an anticancer agent mdpi.comnih.gov |

Influence on Protein Palmitoylation and Membrane Dynamics

As a derivative of palmitic acid, (R)-palmitic monoisopropanolamide is closely related to the process of protein palmitoylation, a reversible lipid modification that regulates protein function and localization.

Protein Palmitoylation: Palmitoylation is the covalent attachment of palmitic acid to cysteine residues of proteins, a process that increases their hydrophobicity and facilitates their association with cell membranes. wikipedia.orgnih.govgbiosciences.com This dynamic post-translational modification is crucial for subcellular trafficking, protein-protein interactions, and signal transduction. wikipedia.orgnih.govresearchgate.net The reversible nature of palmitoylation, catalyzed by palmitoyl (B13399708) acyltransferases (PATs) and acyl-protein thioesterases (APTs), allows for rapid regulation of protein function. wikipedia.orgnih.gov

Membrane Dynamics: Palmitic acid and its derivatives can influence the structure and dynamics of cellular membranes. They can be incorporated into membrane phospholipids, affecting membrane fluidity and the formation of lipid rafts. nih.govnih.gov Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play a critical role in signal transduction by compartmentalizing signaling proteins. nih.gov Changes in membrane composition due to varying levels of saturated and unsaturated fatty acids can alter the size and stability of these rafts, thereby modulating cellular signaling pathways. nih.govnih.gov

Table 3: Role in Palmitoylation and Membrane Dynamics

| Process | Description | Cellular Impact |

|---|---|---|

| Protein Palmitoylation | Reversible attachment of palmitic acid to proteins. wikipedia.orgnih.gov | Regulates protein localization, trafficking, and interactions. wikipedia.orgnih.gov |

| Membrane Dynamics | Incorporation into membrane lipids, affecting fluidity and lipid raft formation. nih.govnih.gov | Modulates signal transduction by altering the organization of membrane proteins. nih.govnih.gov |

Role in Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

The metabolic processing of palmitic acid is linked to the production of reactive oxygen species (ROS) and the induction of oxidative stress.

ROS Generation: Treatment of various cell types with palmitic acid leads to an increase in the production of ROS. nih.govnih.govnih.govbiorxiv.org This is often associated with mitochondrial dysfunction, as the oxidation of fatty acids in mitochondria is a primary source of ROS. nih.govbiorxiv.org In endothelial cells, palmitic acid-induced autophagy has been shown to enhance ROS generation through the Ca²⁺/PKCα/NOX4 pathway. nih.govnih.gov

Oxidative Stress Responses: The accumulation of ROS leads to oxidative stress, a condition that can damage cellular components and trigger various stress response pathways. mdpi.com Cells respond to oxidative stress by activating antioxidant defense mechanisms. researchgate.net However, excessive or prolonged oxidative stress induced by high levels of palmitic acid can overwhelm these defenses, contributing to cellular dysfunction and apoptosis. nih.govresearchgate.net

Table 4: Involvement in ROS and Oxidative Stress

| Process | Mechanism | Consequence |

|---|---|---|

| ROS Generation | Increased mitochondrial fatty acid oxidation nih.govbiorxiv.org; Activation of pathways like Ca²⁺/PKCα/NOX4 nih.govnih.gov | Increased intracellular ROS levels nih.govnih.gov |

| Oxidative Stress | Imbalance between ROS production and antioxidant defenses mdpi.com | Cellular damage, activation of stress pathways, apoptosis nih.govresearchgate.net |

Endoplasmic Reticulum (ER) Stress Modulation

High concentrations of palmitic acid can disrupt the function of the endoplasmic reticulum (ER), leading to a condition known as ER stress.

Induction of ER Stress: Palmitic acid is a well-known inducer of ER stress in numerous cell types, including pancreatic β-cells, macrophages, and trophoblasts. researchgate.netnih.govnih.govfrontiersin.orgnih.govresearchgate.net This occurs when the ER's capacity for protein folding is overwhelmed, leading to the accumulation of unfolded or misfolded proteins. nih.gov

Unfolded Protein Response (UPR): The cell activates the unfolded protein response (UPR) to cope with ER stress. The UPR involves three main sensor proteins: IRE1α, PERK, and ATF6. nih.govfrontiersin.org Activation of these sensors initiates signaling cascades aimed at restoring ER homeostasis. researchgate.net However, if ER stress is severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death. researchgate.netnih.gov

Table 5: Modulation of Endoplasmic Reticulum Stress

| Process | Key Molecules | Cellular Outcome |

|---|---|---|

| ER Stress Induction | Accumulation of unfolded proteins nih.gov | Activation of the Unfolded Protein Response (UPR) researchgate.netfrontiersin.org |

| Unfolded Protein Response (UPR) | IRE1α, PERK, ATF6 nih.govfrontiersin.org | Adaptive response to restore ER function or induction of apoptosis under severe stress researchgate.netnih.gov |

Effects on Cellular Processes

Table 6: Summary of Effects on Major Cellular Processes

| Cellular Process | Key Findings | References |

|---|---|---|

| Inflammation | Acts as a ligand for TLR4, activating pro-inflammatory signaling pathways like NF-κB and leading to the production of inflammatory cytokines. | nih.govnih.govresearchgate.netnih.gov |

| Apoptosis | Induces apoptosis through various mechanisms, including ER stress, oxidative stress, and modulation of the p53 and Bcl-2 signaling pathways. | researchgate.netresearchgate.netnih.govfrontiersin.orgnih.gov |

| Metabolism | Inhibits insulin signaling, leading to insulin resistance, and alters cellular energy balance by affecting mitochondrial function. | nih.gov |

| Cell Viability | High concentrations can reduce cell viability, particularly in cell types like tendon-derived cells. | biorxiv.org |

Regulation of Cell Proliferation and Differentiation

There are no available scientific studies that specifically investigate the effects of (R)-Palmitic monoisopropanolamide on the regulation of cell proliferation or differentiation.

Impact on Cell Migration and Invasion

There is no research available detailing the impact of (R)-Palmitic monoisopropanolamide on cell migration and invasion.

Immunomodulatory and Anti-inflammatory Potentials

While related compounds such as N-palmitoylethanolamine (PEA) are known for their anti-inflammatory and immunomodulatory properties, there is a lack of specific research on (R)-Palmitic monoisopropanolamide.

Modulation of Inflammatory Mediators and Pathways (e.g., NF-κB, STAT3, IL-10, IL-1β, NLRP3 inflammasome)

There are no studies available that examine the modulation of key inflammatory mediators and pathways like NF-κB, STAT3, interleukins, or the NLRP3 inflammasome by (R)-Palmitic monoisopropanolamide.

Effects on Immune Cell Function (e.g., macrophages, splenocytes, dendritic cells)

Specific data on the effects of (R)-Palmitic monoisopropanolamide on the function of immune cells such as macrophages, splenocytes, or dendritic cells is not available in the current scientific literature.

Antimicrobial and Antifungal Activity Mechanisms

There is no published research investigating the potential antimicrobial or antifungal activity of (R)-Palmitic monoisopropanolamide or its mechanisms of action.

Based on a comprehensive review of scientific literature, there is a significant lack of available data regarding the specific biological and pharmacological activities of the chemical compound (R)-Palmitic monoisopropanolamide .

Extensive searches for this specific (R)-enantiomer, as well as for the racemic mixture and related terms like "Palmitoyl isopropanolamide," did not yield specific research findings related to the outlined topics of biofilm inhibition, microbial virulence, or metabolic regulation. The vast majority of available research focuses on the related but chemically distinct compound, Palmitic Acid , or other N-acylethanolamines such as Palmitoylethanolamide (B50096) (PEA) .

Therefore, it is not possible to provide a scientifically accurate article on (R)-Palmitic monoisopropanolamide that adheres to the requested outline, as the primary research data for these specific endpoints does not appear to be present in the public domain. Attributing the known effects of Palmitic Acid or other molecules to (R)-Palmitic monoisopropanolamide would be scientifically unfounded.

Anticancer Activities and Mechanisms

Research into the therapeutic potential of fatty acid derivatives has identified promising candidates for cancer treatment. Among these, derivatives of palmitic acid have demonstrated notable anti-tumor properties. nih.gov The anticancer effects of palmitic acid, the parent compound of (R)-Palmitic monoisopropanolamide, involve various mechanisms, including the induction of apoptosis, inhibition of tumor cell proliferation, and suppression of metastasis. nih.govnih.gov

Inhibition of Human DNA Topoisomerase 1 Activity

Human DNA topoisomerase 1 (hTOP1) is a crucial enzyme that regulates DNA topology during processes like replication and transcription by creating transient single-strand breaks in the DNA. mdpi.comabclonal.com This makes it a key target for anticancer drugs. nih.gov

Palmitic acid (PA) has been identified as a selective inhibitor of hTOP1. mdpi.com Studies have shown that PA can block the enzyme's ability to relax supercoiled DNA. The inhibitory effect is dose-dependent, with clear evidence of supercoiled DNA remaining at concentrations of 200 µM. mdpi.com The mechanism of inhibition involves the specific blocking of the DNA religation step of the enzyme's catalytic cycle. This action is irreversible. mdpi.com Unlike some other fatty acids, such as linoleic acid, which did not show the same inhibitory effect, palmitic acid exhibits a unique specificity for hTOP1. mdpi.com

The catalytic cycle of hTOP1 involves creating a temporary break in a DNA strand, forming a covalent bond between the enzyme's catalytic tyrosine residue and the 3'-end of the broken DNA. nih.gov The enzyme then allows the intact strand to pass through the break before resealing it. drugbank.com By stabilizing the enzyme-DNA cleavage complex and preventing this religation, PA leads to an accumulation of DNA strand breaks, which can trigger cell death in cancer cells. mdpi.comnih.gov

Table 1: Inhibition of Human Topoisomerase 1 (hTOP1) by Palmitic Acid

| Feature | Description | Source |

|---|---|---|

| Target Enzyme | Human DNA Topoisomerase 1 (hTOP1) | mdpi.com |

| Mechanism | Irreversibly blocks the DNA religation step of the catalytic cycle. | mdpi.com |

| Effect | Inhibition of hTOP1-mediated DNA relaxation. | mdpi.com |

| Specificity | Shows unique specificity compared to other fatty acids like linoleic acid. | mdpi.com |

Synergistic Effects with Chemotherapeutic Agents

Palmitic acid and its derivatives have been shown to enhance the effectiveness of conventional chemotherapy drugs. nih.govnih.gov This synergistic relationship can lead to improved treatment outcomes and potentially reduce adverse reactions by allowing for different dosing strategies. nih.govnih.gov

Specifically, in the context of topoisomerase 1 inhibition, molecular modeling and binding assays have indicated that palmitic acid can interact with the hTOP1-DNA complex. mdpi.com This interaction is suggested to augment the inhibitory effects of known chemotherapeutic agents like camptothecin (B557342) (CPT), which also target hTOP1. mdpi.com The combination of TOP1 inhibitors with other agents is a strategy being explored to overcome resistance and improve anticancer efficacy. For instance, the combination of TOP1 inhibitors like topotecan (B1662842) with ATR inhibitors has demonstrated significant synergistic effects in preclinical models. mdpi.com The ability of palmitic acid to work in concert with established drugs highlights its potential role in combination cancer therapies. nih.govmdpi.com

Table 2: Synergistic Potential of Palmitic Acid with Chemotherapy

| Combination | Observed Effect | Potential Mechanism | Source |

|---|---|---|---|

| Palmitic Acid + Camptothecin (CPT) | Enhanced inhibitory effect on hTOP1. | Interaction with the hTOP1-DNA complex, augmenting CPT's action. | mdpi.com |

Target Specificity in Cancer Cells

Palmitic acid has demonstrated a broad spectrum of anti-tumor activity across various types of cancer, including gastric, liver, cervical, breast, and colorectal cancer. frontiersin.org This suggests that its mechanism of action targets fundamental processes common to many cancer cells. frontiersin.org

The specificity of palmitic acid's effects extends to particular cellular behaviors. Research has shown that temporary exposure to palmitic acid can induce a more aggressive, metastatic profile in tumor cells that persists as a form of cellular "memory". irbbarcelona.orgyoutube.com This effect, which was not observed with oleic or linoleic acid, is linked to the tumor cells' enhanced ability to form a neural network around the tumor, promoting growth and spread. irbbarcelona.org This indicates a specific interaction with signaling pathways that drive metastasis in cancer cells.

Furthermore, studies on non-small cell lung cancer (NSCLC) cells (A549) have revealed that palmitic acid inhibits proliferation, migration, and invasion while promoting apoptosis. nih.gov The mechanism in these cells was linked to the upregulation of Acyl-CoA synthetase long-chain family member 5 (ACSL5) and the inhibition of the ERK signaling pathway. nih.gov Knockdown of ACSL5 reversed the anti-tumor effects, identifying it as a specific target in the action of palmitic acid against this cancer type. nih.gov This demonstrates that while having broad effects, palmitic acid's anticancer activity can also be mediated through specific molecular targets within particular cancer cells.

Table 3: Target Specificity of Palmitic Acid in Cancer Cells

| Cancer Type | Specific Effect | Identified Molecular Target/Pathway | Source |

|---|---|---|---|

| Oral Tumors, Melanoma | Promotes a persistent, aggressive metastatic profile ("memory"). | Not fully elucidated, involves formation of a neural network around the tumor. | irbbarcelona.orgyoutube.com |

| Non-Small Cell Lung Cancer (A549 cells) | Inhibition of proliferation, migration, and invasion; induction of apoptosis. | Upregulation of ACSL5, inhibition of the ERK signaling pathway. | nih.gov |

Structure Activity Relationship Sar Studies for R Palmitic Monoisopropanolamide

Correlation of Stereochemistry (R-configuration) with Biological Potency and Selectivity

The stereochemistry of a chiral drug molecule, meaning the three-dimensional arrangement of its atoms, can have a profound impact on its biological activity. In living systems, which are themselves chiral environments composed of enantiomerically pure proteins, nucleic acids, and sugars, the two enantiomers of a chiral drug can exhibit significant differences in their pharmacokinetics and pharmacodynamics. This includes variations in bioavailability, metabolic rate, potency, and selectivity for biological targets such as receptors and enzymes.

(R)-Palmitic monoisopropanolamide possesses a single chiral center at the 2-position of the isopropanolamine moiety, leading to the existence of two enantiomers: (R)- and (S)-Palmitic monoisopropanolamide. The designation '(R)-' (from the Latin rectus, for right) specifies the absolute configuration at this stereocenter. While direct comparative studies on the biological potency and selectivity of the individual (R) and (S) enantiomers of palmitic monoisopropanolamide are not extensively detailed in the public domain, the principles of stereoselectivity in drug action strongly suggest that the (R)-configuration is critical for its specific biological effects.

Biological targets, such as G protein-coupled receptors or enzymes, have three-dimensional binding pockets that are stereospecific. Consequently, one enantiomer of a chiral ligand typically fits into the binding site more precisely than the other, leading to a higher binding affinity and, therefore, greater potency. It is a common observation in pharmacology that the desired therapeutic activity resides in one enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. The specific designation of the (R)-enantiomer for this compound implies that this form has been identified as the more biologically active or selective isomer for its intended targets.

Table 1: General Principles of Stereochemistry in Drug Action

| Aspect of Drug Action | Implication of Stereochemistry | Example |

|---|---|---|

| Potency | One enantiomer (eutomer) typically has a higher affinity for the target receptor or enzyme, leading to greater biological effect at a lower concentration. | The (S)-enantiomer of the beta-blocker propranolol (B1214883) is about 100 times more potent than the (R)-enantiomer. |

| Selectivity | Enantiomers can exhibit different selectivities for various receptor subtypes or enzymes. | The enantiomers of a drug may bind to different receptors, leading to different physiological responses. |

| Pharmacokinetics | Rates of absorption, distribution, metabolism, and excretion can differ between enantiomers due to stereoselective interactions with metabolizing enzymes and transporters. | The (R)-enantiomer of warfarin (B611796) is metabolized by different cytochrome P450 enzymes than the (S)-enantiomer. |

| Toxicity | The unwanted or toxic effects of a drug may be associated with only one of the enantiomers. | The teratogenic effects of thalidomide (B1683933) were primarily associated with the (S)-enantiomer. |

Role of the Amide Linkage and Isopropanolamine Moiety in Activity

The structure of (R)-Palmitic monoisopropanolamide can be deconstructed into three key components: the palmitoyl (B13399708) (fatty acid) chain, the amide linkage, and the (R)-isopropanolamine head group. Both the amide bond and the isopropanolamine moiety are fundamental to its biological function.

The amide linkage is a highly stable chemical bond due to resonance, which imparts a partial double-bond character to the C-N bond. nih.gov This stability makes the molecule resistant to non-enzymatic hydrolysis under physiological conditions. nih.gov Furthermore, this linkage is critical for the interaction with biological targets and for its metabolic fate. While many fatty acid amides, such as anandamide (B1667382), are rapidly degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH), modifications to the amide or the ethanolamine (B43304) head group can alter this susceptibility. unimib.itnih.gov The presence of the methyl group in the isopropanolamine moiety of (R)-Palmitic monoisopropanolamide may influence its recognition and hydrolysis by enzymes like FAAH or the N-acylethanolamine-hydrolyzing acid amidase (NAAA), potentially contributing to a longer duration of action compared to its non-methylated counterpart, palmitoylethanolamide (B50096) (PEA). nih.gov

The isopropanolamine moiety is the polar head group of the molecule and is crucial for its interaction with the binding pockets of target receptors. The hydroxyl (-OH) and the amide N-H groups can act as hydrogen bond donors and acceptors, forming specific interactions that anchor the molecule within a receptor's binding site. The specific (R)-configuration of the methyl group on the isopropanolamine head group dictates the precise spatial orientation of these functional groups, which is critical for stereospecific recognition by its biological targets. Altering this head group, for instance by changing the position or nature of the substituents, would likely have a significant impact on the compound's biological activity.

Influence of Fatty Acid Chain Length and Saturation on Biological Effects

The N-acylethanolamines (NAEs) are a broad class of lipid signaling molecules, and their biological effects are highly dependent on the length and degree of saturation of their fatty acid chain. researchgate.net (R)-Palmitic monoisopropanolamide features a 16-carbon, fully saturated fatty acid chain (C16:0), derived from palmitic acid.

Fatty Acid Chain Length: The length of the acyl chain is a critical determinant of the physicochemical properties of the molecule, such as its lipophilicity, and its ability to interact with specific biological targets. For instance, in the NAE family, chain length influences which receptors are activated. Palmitoylethanolamide (PEA, C16:0) is known to interact with targets like PPAR-α, while oleoylethanolamide (OEA, C18:1) also interacts with PPAR-α and the G protein-coupled receptor 119 (GPR119). researchgate.net Anandamide (AEA, C20:4) is the well-known ligand for cannabinoid receptors. nih.gov Generally, longer fatty acid chains increase the molecule's lipophilicity, which affects its ability to cross cell membranes and its distribution within tissues. Studies on other lipid classes have shown that fatty acid chain length can significantly influence the phase behavior of lipid membranes. mdpi.com

Fatty Acid Saturation: The palmitoyl chain in (R)-Palmitic monoisopropanolamide is fully saturated, meaning it contains no double bonds. This saturation confers a straight, flexible conformation to the alkyl chain. In contrast, unsaturated fatty acids, which contain one or more double bonds, have a "kinked" structure. This difference in shape significantly affects how these molecules pack into lipid membranes and how they fit into the binding pockets of receptors. Saturated fatty acids like palmitic acid can have distinct biological effects compared to unsaturated ones. nih.govresearchgate.net The specific choice of the saturated 16-carbon chain for this compound suggests that this particular length and conformation are optimal for its intended biological activity.

Table 2: Comparison of Common N-Acylethanolamines (NAEs)

| NAE | Acyl Chain | Common Biological Targets/Effects |

|---|---|---|

| Palmitoylethanolamide (PEA) | C16:0 (Palmitic) | Anti-inflammatory, analgesic; interacts with PPAR-α. wikipedia.org |

| Oleoylethanolamide (OEA) | C18:1 (Oleic) | Regulates satiety and fat metabolism; interacts with PPAR-α and GPR119. |

| Anandamide (AEA) | C20:4 (Arachidonic) | Endocannabinoid; interacts with CB1 and CB2 receptors. nih.gov |

| Docosahexaenoyl ethanolamide (DHEA) | C22:6 (Docosahexaenoic) | Neuroprotective and synaptogenic effects. nih.gov |

Computational Modeling and Molecular Dynamics Simulations in SAR

Computational techniques are powerful tools in modern drug discovery and SAR studies, providing insights into molecular interactions at an atomic level. researchgate.netnih.gov For a molecule like (R)-Palmitic monoisopropanolamide, computational modeling and molecular dynamics (MD) simulations can elucidate key aspects of its structure-activity relationship.

Molecular Docking: This technique can be used to predict the preferred binding mode of (R)-Palmitic monoisopropanolamide to the three-dimensional structure of a target protein, such as a receptor or enzyme. nih.gov By simulating the interactions between the ligand and the protein's binding site, researchers can identify key amino acid residues involved in the interaction and understand how the ligand's specific stereochemistry and conformation contribute to its binding affinity. For example, docking studies on the closely related molecule, PEA, have been used to investigate its binding to the PPAR-α receptor. researchgate.net Such studies could reveal why the (R)-configuration of palmitic monoisopropanolamide is favored over the (S)-configuration.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule and its interactions with its environment over time. nih.govnih.gov For (R)-Palmitic monoisopropanolamide, MD simulations can be used to:

Study its conformational flexibility and the preferred shapes it adopts in solution or when bound to a receptor.

Investigate its behavior within a lipid bilayer, providing insights into how it partitions into and moves across cell membranes. chemrxiv.org

Calculate the free energy of binding to a target protein, offering a more accurate prediction of its potency.

Simulate the process of enzymatic hydrolysis, for example by FAAH or NAAA, to understand the structural features that confer metabolic stability. nih.gov

These computational approaches allow for the in silico screening of virtual libraries of analogs, where modifications are made to the fatty acid chain, the amide linkage, or the isopropanolamine head group. By predicting the biological activity of these virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process. unimib.itnih.gov

Based on a comprehensive search of available scientific literature, there is currently insufficient peer-reviewed, publicly accessible data to generate a detailed article on the preclinical research models and methodologies specifically for the chemical compound Palmitic monoisopropanolamide, (R)- .

Extensive searches for this compound and its synonym, (R)-N-(2-hydroxypropyl)hexadecanamide, did not yield specific studies detailing its use in in vitro cellular models or in vivo animal models corresponding to the requested outline. The available information is largely limited to chemical supply listings or very niche publications not indexed in major scientific databases.

While a significant body of research exists for the related precursor molecule, Palmitic Acid , and for the related fatty acid amide, Palmitoylethanolamide (PEA) , it would be scientifically inaccurate to attribute their biological activities to Palmitic monoisopropanolamide, (R)-. Different chemical structures, even if related, can result in substantially different pharmacological and biological effects.

Therefore, to maintain scientific accuracy and adhere to the strict focus on "Palmitic monoisopropanolamide, (R)-", it is not possible to provide the requested article at this time.

Preclinical Research Models and Methodologies

In Vivo Animal Models for Efficacy and Mechanistic Studies

Model Selection (e.g., tumor models, metabolic disorder models, immunological models)

There is no publicly available information detailing the specific preclinical models used to evaluate (R)-Palmitic monoisopropanolamide. Research on related fatty acid amide analogues has utilized models of neuroinflammation, such as lipopolysaccharide (LPS)-stimulated microglial cells, to assess anti-inflammatory activity. nih.gov It is plausible that similar in vitro and in vivo models of inflammation and related disorders would be employed for (R)-Palmitic monoisopropanolamide, but specific data are absent from the literature.

Evaluation of Systemic Biological Effects

Specific data on the systemic biological effects of (R)-Palmitic monoisopropanolamide are not described in the available literature. For related analogues of palmitoylethanolamide (B50096), biological evaluation has focused on their ability to modulate inflammatory responses, for instance, by measuring the inhibition of pro-inflammatory cytokine release in cell-based assays. nih.gov Without dedicated studies on the (R)-isomer, its systemic effects in preclinical models remain uncharacterized.

Pharmacokinetic and Pharmacodynamic Studies

No pharmacokinetic or pharmacodynamic data for (R)-Palmitic monoisopropanolamide have been published. The design of related analogues is often driven by the goal of improving metabolic stability, particularly against hydrolysis by the enzyme Fatty Acid Amide Hydrolase (FAAH). nih.gov Therefore, pharmacokinetic studies would be crucial to determine parameters such as absorption, distribution, metabolism, and excretion (ADME), and to ascertain if the structural modifications lead to a longer half-life compared to endogenous compounds. Similarly, pharmacodynamic studies would be necessary to understand its mechanism of action and dose-response relationships, but this information is currently unavailable.

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Applications beyond Current Findings

While initial research has identified promising areas for the application of (R)-Palmitic monoisopropanolamide, its full therapeutic potential likely extends beyond these initial findings. The principle of chirality is fundamental in drug design, as enantiomers of a chiral drug can exhibit different pharmacological effects. nih.gov This necessitates a broad exploration of its activity across various biological systems.

Future investigations should systematically screen (R)-Palmitic monoisopropanolamide against a wide array of molecular targets implicated in various diseases. Given that amides are a cornerstone of many pharmaceuticals, this compound could find utility in diverse fields such as oncology, immunology, and neurology. numberanalytics.com For instance, its structural similarity to endogenous signaling lipids suggests potential roles in modulating inflammation, pain, and metabolic disorders. A deeper understanding of its mechanism of action at the molecular level will be paramount in identifying novel therapeutic avenues.

Development of Advanced Delivery Systems for Chiral Amides

The effective delivery of chiral amides like (R)-Palmitic monoisopropanolamide is a significant area for future research. The development of advanced delivery systems is crucial for enhancing bioavailability, ensuring target-specific delivery, and minimizing potential off-target effects. Chiral nanocarriers, for example, have shown promise in improving the in vivo stability and cellular uptake of therapeutic agents. nih.gov

Researchers are exploring various strategies, including the use of chiral nanoparticles and supraparticles that can self-assemble to improve drug loading and retention. nih.gov These systems can be designed to interact selectively with biological molecules, thereby enhancing the specificity and efficacy of the delivered drug. nih.gov The incorporation of the amide group into delivery vehicles can also improve solubility and bioavailability. numberanalytics.com Future work will likely focus on creating tailored delivery systems that recognize the specific stereochemistry of (R)-Palmitic monoisopropanolamide, ensuring its delivery to the intended site of action in its active form.

Elucidation of Complete Metabolic Pathways and Fate in Biological Systems

A comprehensive understanding of the metabolic fate of (R)-Palmitic monoisopropanolamide is essential for its safe and effective clinical translation. The metabolic pathways of related lipid signaling molecules, such as the endocannabinoids anandamide (B1667382) and 2-arachidonoylglycerol, are complex and involve multiple enzymatic steps. mdpi.com Similarly, the metabolism of palmitic acid, a structural component of the compound, is tightly regulated and involves processes like beta-oxidation and incorporation into phospholipids. nih.gov

Future research must focus on identifying the specific enzymes responsible for the synthesis and degradation of (R)-Palmitic monoisopropanolamide. This includes investigating the potential for its conversion to other bioactive metabolites. Understanding these pathways is critical for predicting its pharmacokinetic profile, identifying potential drug-drug interactions, and assessing its long-term effects. The activity of endocannabinoids is controlled by their endogenous levels, which are maintained by a balance between biosynthesis and degradation; a similar regulatory mechanism may exist for (R)-Palmitic monoisopropanolamide. mdpi.com

Addressing Stereospecificity in Clinical Development

The chirality of (R)-Palmitic monoisopropanolamide is a critical consideration that must be addressed throughout its clinical development. The U.S. Food and Drug Administration (FDA) issued guidelines in 1992 that emphasize the importance of understanding the stereochemistry of chiral drugs early in the development process. nih.govfda.gov These guidelines require that the absolute stereochemistry of a compound with chiral centers be known and that each enantiomer be characterized. nih.gov

Clinical development plans for (R)-Palmitic monoisopropanolamide must include studies that specifically evaluate the pharmacological and toxicological profiles of the (R)-enantiomer in comparison to its (S)-counterpart and the racemic mixture. fda.gov This is because enantiomers can have different, sometimes deleterious, effects. nih.gov Assays that can distinguish between the enantiomers in biological samples will need to be developed and validated early on. fda.gov Justifying the development of the single enantiomer over the racemate will be a key requirement for regulatory approval. acs.org The use of stereoselective synthesis methods will be crucial to ensure the production of the enantiomerically pure compound. nih.gov

| Research Focus Area | Key Objectives | Potential Impact |

| Novel Therapeutic Applications | Screen against diverse molecular targets; Investigate roles in inflammation, pain, and metabolism. | Expansion of therapeutic potential beyond initial findings. |

| Advanced Delivery Systems | Develop chiral nanocarriers; Enhance bioavailability and target specificity. | Improved efficacy and reduced off-target effects. |

| Metabolic Pathway Elucidation | Identify enzymes for synthesis and degradation; Characterize bioactive metabolites. | Prediction of pharmacokinetics and safety profile. |

| Stereospecificity in Clinical Development | Characterize pharmacology of each enantiomer; Develop stereospecific assays. | Regulatory approval and safe clinical use. |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (R)-palmitic monoisopropanolamide with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves esterification/amidation of palmitic acid with isopropanolamine under controlled conditions. Key steps include:

- Use of chiral catalysts (e.g., lipases or metal-organic frameworks) to ensure enantioselectivity.

- Purification via column chromatography or recrystallization to achieve >98% enantiomeric excess (EE).

- Characterization via polarimetry and chiral HPLC to validate purity .

- Experimental Design : Include kinetic studies (e.g., varying molar ratios, temperature) to optimize yield. Report reaction rates using the Arrhenius equation and validate reproducibility across triplicate trials .

Q. How should researchers characterize the physicochemical properties of (R)-palmitic monoisopropanolamide?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points and decomposition profiles.

- Solubility : Use shake-flask methods in solvents of varying polarity (e.g., water, ethanol, hexane).

- Spectroscopic Analysis : Confirm structure via FT-IR (C=O stretch at ~1740 cm⁻¹) and ¹H/¹³C NMR (e.g., isopropyl proton signals at δ 1.0–1.2 ppm) .

- Data Reporting : Tabulate results with error margins (e.g., ±0.5°C for melting points) and cross-reference with literature values to identify anomalies .

Advanced Research Questions

Q. How can Box-Behnken design (BBD) optimize the formulation of (R)-palmitic monoisopropanolamide in nanobubble delivery systems?

- Methodological Answer :

- Variables : Select independent variables (e.g., chitosan concentration, palmitic acid ratio) and dependent variables (e.g., particle size, polydispersity index).

- Experimental Matrix : Use Design Expert® software to generate 17 randomized trials. Validate model adequacy via ANOVA (p < 0.05) and lack-of-fit tests .

- Optimization : Derive response surface models to identify ideal parameter combinations. For example, a chitosan concentration of 0.5% w/v may minimize particle size to <200 nm .

- Data Contradiction : Address outliers by re-evaluating instrumental calibration (e.g., dynamic light scattering for particle size) and repeating experiments under controlled humidity .

Q. What kinetic models explain the esterification of palmitic acid with isopropanolamine to form (R)-palmitic monoisopropanolamide?

- Methodological Answer :

- Rate Law : Apply pseudo-first-order kinetics under excess methanol. Calculate activation energy (Ea) via the Arrhenius plot (ln k vs. 1/T).

- Catalyst Impact : Compare macroporous ion-exchange resins (e.g., Amberlyst) vs. enzymatic catalysts. Report turnover frequency (TOF) and catalyst reusability over 5 cycles .

- Error Mitigation : Use variance (σ²) analysis to quantify deviations between experimental and calculated reaction rates .

Q. How can researchers resolve discrepancies in reported bioactivity data for (R)-palmitic monoisanolamide in cancer biomarker studies?

- Methodological Answer :

- Data Validation : Cross-check analytical methods (e.g., LC-MS vs. GC-MS) and biospecimen handling protocols (e.g., freeze-thaw cycles).

- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., dietary lipid intake in cohort studies).

- Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and include raw datasets in supplementary files .

Methodological and Data Analysis Questions

Q. What strategies ensure reproducibility in synthesizing and testing (R)-palmitic monoisopropanolamide?

- Methodological Answer :

- Protocol Standardization : Document all parameters (e.g., stirring speed, solvent grade) and use IUPAC nomenclature.

- Interlaboratory Validation : Share samples with collaborating labs for independent HPLC-UV/IR analysis.

- Error Reporting : Quantify subsampling errors using the Ingamells’ constant (sFE) and propagate uncertainties in final calculations .

Q. Which advanced spectroscopic techniques are validated for quantifying (R)-palmitic monoisopropanolamide in biological matrices?

- Methodological Answer :

- High-Resolution MS : Use Q-TOF or Orbitrap systems for accurate mass measurement (resolution >30,000).

- Chiral Chromatography : Employ amylose-based columns with heptane/isopropanol mobile phases.

- Validation Metrics : Report limits of detection (LOD < 0.1 µg/mL), recovery rates (90–110%), and matrix effect corrections (e.g., post-column infusion) .

Tables for Key Data Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.